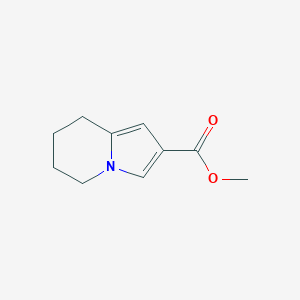

Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate

Description

Significance of the Indolizine (B1195054) and Tetrahydroindolizine Scaffold in Organic Synthesis

The indolizine scaffold, an aromatic heterocyclic compound, and its saturated analogue, tetrahydroindolizine, are of significant interest in organic synthesis. These structures form the core of numerous natural products and biologically active molecules. The unique fused ring system, consisting of a pyridine (B92270) ring fused to a pyrrole (B145914) ring, imparts specific chemical and physical properties that make it a valuable scaffold in medicinal chemistry and materials science.

The tetrahydroindolizine framework, in particular, is a key structural motif in a variety of alkaloids, which are naturally occurring chemical compounds that have pronounced physiological effects on humans. The rigid, three-dimensional structure of the tetrahydroindolizine core makes it an attractive template for the design of novel therapeutic agents.

Table 1: Key Attributes of the Indolizine and Tetrahydroindolizine Scaffolds

| Attribute | Significance in Organic Synthesis |

| Structural Core of Natural Products | Provides a foundation for the synthesis of complex and biologically active molecules. |

| Three-Dimensional Architecture | Offers a rigid framework for the development of compounds with specific spatial arrangements, crucial for interacting with biological targets. |

| Chemical Reactivity | The electron-rich nature of the pyrrole ring and the presence of the nitrogen atom allow for a variety of chemical modifications. |

| Pharmacological Potential | Derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. |

Historical Development of Indolizine and Tetrahydroindolizine Synthesis

The exploration of indolizine chemistry dates back over a century. Early synthetic methods were often harsh and lacked broad applicability. A significant breakthrough in the synthesis of the indolizine core was the application of 1,3-dipolar cycloaddition reactions. This approach involves the reaction of a pyridinium (B92312) ylide with a dipolarophile, providing a versatile and efficient route to a wide range of substituted indolizines.

Over the years, numerous synthetic strategies have been developed to access the tetrahydroindolizine scaffold. These methods can be broadly categorized and have evolved to offer greater control over the substitution pattern and stereochemistry of the final product.

Table 2: Milestones in the Synthesis of Indolizine and Tetrahydroindolizine Scaffolds

| Year/Period | Development | Significance |

| Early 20th Century | Initial reports on the synthesis of the indolizine ring system. | Laid the groundwork for future research in this area. |

| Mid-20th Century | Application of 1,3-dipolar cycloaddition reactions. | Provided a more general and efficient method for constructing the indolizine core. |

| Late 20th Century to Present | Development of catalytic and enantioselective methods. | Enabled the synthesis of complex, chiral tetrahydroindolizine derivatives with high precision. |

| Recent Years | Use of cascade and multicomponent reactions. | Increased the efficiency and atom economy of synthetic routes to these scaffolds. |

The synthesis of specifically functionalized tetrahydroindolizines, such as those bearing a methyl carboxylate group at the 2-position, often involves multi-step sequences. These can include the initial construction of a substituted pyrrole or pyridine ring, followed by a cyclization step to form the fused bicyclic system. For instance, the synthesis of certain tetrahydroindolizine alkaloids has been achieved through the cyclization of N-substituted pyrrole derivatives. psu.edu

Structural Features of the Tetrahydroindolizine System Relevant to Chemical Reactivity and Synthetic Strategies

The presence of the ester group in Methyl 5,6,7,8-tetrahydroindolizine-2-carboxylate influences the reactivity of the pyrrole ring. The ester group is an electron-withdrawing group, which can deactivate the ring towards electrophilic attack to some extent and direct incoming electrophiles to specific positions.

Furthermore, the saturated six-membered ring can adopt different conformations, which can influence the accessibility of different parts of the molecule to reagents. Synthetic strategies often exploit these structural features to achieve regioselective and stereoselective transformations. For example, catalytic hydrogenation can be used to reduce the pyrrole ring, leading to the corresponding indolizidine scaffold.

The reactivity of the methyl ester group itself is also a key feature. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides or other esters. This allows for further diversification of the tetrahydroindolizine scaffold.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5,6,7,8-tetrahydroindolizine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)8-6-9-4-2-3-5-11(9)7-8/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSLBZKSWSSHAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2CCCCC2=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5,6,7,8 Tetrahydroindolizine 2 Carboxylate and Analogues

Classical Approaches for Indolizine (B1195054) Core Construction Relevant to Tetrahydroindolizines

The synthesis of the foundational indolizine core, a precursor to its tetrahydro derivatives, has been achieved through several established methods. These classical routes provide the fundamental chemical principles that have been adapted for the synthesis of more complex and saturated systems like the tetrahydroindolizines.

Condensation Reactions

Condensation reactions represent a fundamental approach to the formation of heterocyclic systems. libretexts.orglabxchange.org In the context of indolizine synthesis, these reactions typically involve the combination of two molecules to form a larger molecule, with the concurrent elimination of a small molecule such as water. libretexts.org For instance, the Knoevenagel condensation of 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde with various active methylene (B1212753) compounds demonstrates a classical condensation approach. cas.cz While not directly yielding a tetrahydroindolizine, this type of reaction, which forms a new carbon-carbon double bond through the reaction of an aldehyde with a compound containing an active methylene group, is a foundational concept that can be conceptually extended to the synthesis of fused heterocyclic systems. labxchange.orgcas.cz Similarly, condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents have been shown to produce substituted nicotinates, showcasing the versatility of condensation chemistry in building complex heterocyclic structures. nih.gov

1,3-Dipolar Cycloaddition Reactions (e.g., Pyridinium (B92312) Ylides with Electron-Deficient Alkynes or Alkenes)

The 1,3-dipolar cycloaddition is a powerful and widely utilized method for the synthesis of five-membered heterocyclic rings, including the indolizine core. wikipedia.orgfrontiersin.org This reaction involves the addition of a 1,3-dipole, such as a pyridinium ylide, to a dipolarophile, which is typically an electron-deficient alkene or alkyne. wikipedia.orgjlu.edu.cn The reaction between pyridinium ylides and dipolarophiles like acrylonitrile, methyl acrylate, and diethyl maleate (B1232345) has been shown to produce indolizines in moderate to high yields. jlu.edu.cn This method is valued for its ability to construct the bicyclic indolizine system in a single step with good control over regioselectivity. researchgate.net

The versatility of this approach is demonstrated by the reaction of pyridinium and related heteroaromatic ylides with various alkenes in the presence of catalysts like tetrakis-pyridino-cobalt(II)dichromate (TPCD). jlu.edu.cn Furthermore, 1,3-dipolar cycloaddition reactions have been successfully employed to synthesize functionalized spirooxindoles, highlighting the broad applicability of this methodology in creating complex molecular architectures. mdpi.com A notable example is the Rh(II)-catalyzed 1,3-dipolar cycloaddition of 1-(2-benzenesulfonyl-2-diazoacetyl)pyrrolidin-2-one with methyl acrylate, which leads to the formation of a tetrahydroindolizine derivative. nih.govacs.org

| Dipole Precursor | Dipolarophile | Product | Yield | Reference |

| Pyridinium Ylide | Acrylonitrile | Indolizine derivative | Moderate-High | jlu.edu.cn |

| Pyridinium Ylide | Methyl Acrylate | Indolizine derivative | Moderate-High | jlu.edu.cn |

| Pyridinium Ylide | Diethyl Maleate | Indolizine derivative | Moderate-High | jlu.edu.cn |

| Isoquinolinium N-ylide | Chalcone | 1-benzoyl-2-phenyl-pyrrolo[2,1-a]isoquinolin-3-yl)-ethanone | 58% | researchgate.net |

| 1-(2-benzenesulfonyl-2-diazoacetyl)pyrrolidin-2-one | Methyl Acrylate | Methyl 5-oxo-6-trifluoromethanesulfonyloxy-1,2,3,5-tetrahydroindolizine-8-carboxylate | High | nih.govacs.org |

| Isatin and Sarcosine | Olefin from Isatin and Acetophenone | Dispiropyrrolidine-bisoxindole | High |

1,5-Dipolar Cycloaddition Reactions

While less common than their 1,3-dipolar counterparts for indolizine synthesis, 1,5-dipolar cycloaddition reactions also offer a pathway to construct the indolizine nucleus. This type of reaction involves a 1,5-dipole, which can undergo an intramolecular cyclization to form a five- and a six-membered ring system. The synthesis of enantiopure di- and tetrahydroxyindolizidines has been achieved using methodologies that can be conceptually related to dipolar cycloadditions, showcasing the utility of such strategies in building complex, stereochemically rich indolizine-type structures.

Intramolecular Cyclization and Cycloisomerization Approaches

Intramolecular cyclization and cycloisomerization reactions are key strategies for the construction of the tetrahydroindolizine ring system. nih.gov These reactions involve the formation of a new ring from a single molecule containing all the necessary atoms. A prominent example is the one-pot intramolecular cyclization following a regioselective hydroformylation reaction, which provides a general approach to the indolizine nucleus. nih.gov This domino process can involve the intramolecular cyclodehydration of a linear aldehyde to form a dihydroindolizine, which is then hydrogenated to the tetrahydroindolizine. nih.gov

Another approach involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester to produce 6,7-dihydroindolizin-8(5H)-one, a key intermediate that can be further functionalized. psu.edu Radical-induced synthetic approaches are also gaining attention due to their efficiency in constructing heterocyclic rings through radical cyclization. rsc.org These methods often exhibit high atom- and step-economy. rsc.org Photocatalytic intramolecular reductive cyclization has also been demonstrated as a viable method for the synthesis of related indoline (B122111) structures. jst.go.jp

Targeted Synthesis of Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate and Related Esters

The specific synthesis of this compound and its analogs often relies on more direct and efficient methods that construct the desired substituted tetrahydroindolizine core in a targeted manner.

Annulation Reactions (e.g., 2-Formylpiperidine and 1,3-Dicarbonyl Compounds)

A highly effective and expedient single-step synthesis of 5,6,7,8-tetrahydroindolizines has been developed through the annulation of commercially available 2-formylpiperidine hydrochloride and various 1,3-dicarbonyl compounds. acs.orgnih.gov This reaction, typically carried out in the presence of pyrrolidine (B122466) and 4 Å molecular sieves in THF, provides a direct route to the desired tetrahydroindolizine core with moderate to good yields. acs.orgnih.gov A variety of β-ketoesters, ketones, and amides can participate in this annulation chemistry. acs.org

The proposed mechanism involves the formation of an enamine from the 1,3-dicarbonyl compound and an iminium species from 2-formylpiperidine. These intermediates then react to form the bicyclic tetrahydroindolizine structure. acs.org This method has been shown to be scalable, further enhancing its utility in synthetic chemistry. acs.org

| 1,3-Dicarbonyl Compound | Product | Yield | Reference |

| Ethyl acetylacetate | Ethyl 5,6,7,8-tetrahydroindolizine-2-carboxylate | Good | acs.org |

| Methyl acetoacetate | This compound | Good | acs.org |

| Pentane-2,4-dione | 2-acetyl-5,6,7,8-tetrahydroindolizine | 60% | acs.org |

| 1-Phenylbutane-1,3-dione | 2-benzoyl-5,6,7,8-tetrahydroindolizine | 76% | acs.org |

| N-Boc piperidine-2,4-dione | Tricyclic tetrahydroindolizine derivative | 53% (on 5g scale) | acs.org |

Cyclization of N-Boc Azacyclohexenes with Propargylic Esters

The reaction between cyclic enamines or enecarbamates, such as N-Boc protected azacyclohexenes (e.g., N-Boc-Δ3-piperideine), and activated alkynes like propargylic esters represents a viable, though less commonly detailed, route to the tetrahydroindolizine framework. This method is predicated on the initial nucleophilic attack of the enamine on the electron-deficient alkyne, followed by an intramolecular cyclization and proton transfer cascade to yield the fused heterocyclic system. The N-Boc (tert-butyloxycarbonyl) group serves as a crucial protecting group for the nitrogen atom, modulating its reactivity and preventing unwanted side reactions. The choice of the propargylic ester is critical as it directly incorporates the carboxylate functionality, seen in the target molecule, into the final structure. While specific examples detailing the synthesis of this compound via this exact pathway are not extensively documented, the general reactivity pattern is a cornerstone of heterocyclic synthesis.

Reactions Involving Morita-Baylis-Hillman Adducts

The Morita-Baylis-Hillman (MBH) reaction provides a powerful carbon-carbon bond-forming strategy, creating highly functionalized allylic alcohols from the coupling of an aldehyde and an activated alkene. nih.govbeilstein-journals.org These MBH adducts are versatile intermediates for the synthesis of various heterocyclic systems, including tetrahydroindolizines. researchgate.netresearchgate.net

A common approach involves preparing indolizines from MBH adducts, which can then be selectively hydrogenated to yield the corresponding tetrahydroindolizines. For example, indolizines prepared from various aldehydes and activated olefins can undergo partial reduction using catalysts like Adam's catalyst (PtO₂) or Palladium on carbon (Pd/C) under a hydrogen atmosphere to afford tetrahydroindolizines in excellent yields. researchgate.netresearchgate.net This two-step sequence demonstrates the utility of MBH chemistry in accessing the saturated heterocyclic core. researchgate.net

Table 1: Hydrogenation of Indolizines to Tetrahydroindolizines Data sourced from an expeditious approach to tetrahydroindolizines from Morita-Baylis-Hillman Adducts. researchgate.net

| Entry | Indolizine Precursor | Catalyst | Hydrogen Pressure | Product | Yield |

|---|---|---|---|---|---|

| 1 | Indolizine 3a | PtO₂ (10 mol%) | 1 bar | Tetrahydroindolizine 4a | Excellent |

| 2 | Indolizine 3b | PtO₂ (10 mol%) | 1 bar | Tetrahydroindolizine 4b | Excellent |

| 3 | Indolizine 3c | Pd/C | 1 bar | Tetrahydroindolizine 4c | Excellent |

Organocatalytic Approaches (e.g., Isothiourea-Catalyzed Tandem Processes)

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. Isothiourea catalysts, in particular, have been successfully employed in tandem processes to construct highly functionalized tetrahydroindolizine derivatives with excellent stereocontrol. nih.govnih.gov

One reported method involves an isothiourea-catalyzed one-pot tandem sequence starting with 2-(pyrrol-1-yl)acetic acid and a Michael acceptor, such as a trifluoromethyl enone or an α-keto-β,γ-unsaturated ester. nih.govnih.gov The reaction proceeds through an enantioselective Michael addition–lactonization, followed by in situ ring-opening and a final cyclization to yield tetrahydroindolizines bearing three stereogenic centers. This process can produce a range of derivatives in good yields and with high diastereomeric and enantiomeric ratios. nih.gov The versatility of this method allows for the synthesis of diverse analogues by varying the Michael acceptor and the nucleophile used for the ring-opening step. nih.gov

Metal-Catalyzed Synthetic Routes (e.g., Palladium, Gold, Silver, Copper, Rhodium, Titanium)

A wide variety of transition metals catalyze key transformations in the synthesis of indolizine and tetrahydroindolizine scaffolds. These metals can facilitate cycloadditions, cross-couplings, and cyclization reactions, often with high efficiency and selectivity. researchgate.netnih.govrsc.org

Palladium: Palladium catalysts are widely used in organic synthesis. For instance, Pd/C is an effective catalyst for the hydrogenation of indolizines to tetrahydroindolizines. researchgate.net

Gold: Gold catalysts have been used for constructing indolizine derivatives through methods like the twofold hydroarylation of diynes with pyrrole (B145914) derivatives. rsc.org

Rhodium: While Rh/C and Rh/Al₂O₃ were found to be ineffective for the simple hydrogenation of certain indolizines, rhodium catalysts are pivotal in other transformations, such as the catalytic formation of pyridinium ylides from diazo compounds, which then undergo cycloaddition to form tetrahydroindolizine structures. researchgate.netresearchgate.net

Copper and Iron: Copper(I) and Iron(III) complexes have been shown to catalyze multicomponent cycloadditions between diazo compounds, pyridines, and electrophilic alkenes to produce alkaloid-inspired tetrahydroindolizidines with high yields and diastereoselectivities. researchgate.net

Ruthenium: A sequential catalysis approach using a ruthenium complex (like Zhan-1B) for olefin cross-metathesis followed by an asymmetric intramolecular Friedel-Crafts alkylation catalyzed by a chiral phosphoric acid can produce chiral tetrahydroindolizine derivatives with good yields and enantioselectivity. researchgate.net

These metal-catalyzed routes offer diverse pathways to the target scaffold, enabling the construction of complex and substituted analogues. nih.gov

Enantiospecific Synthesis from Chiral Precursors

The synthesis of enantiomerically pure tetrahydroindolizines can be achieved by starting from chiral precursors. This strategy, often referred to as a chiral pool synthesis, leverages the existing stereochemistry of a readily available starting material to control the stereochemistry of the final product.

While specific examples using spiro-cyclopropanecarboxylated sugars for the synthesis of this compound are not prominent in the literature, the principle is well-established. Chiral precursors derived from natural products like sugars or amino acids provide a robust platform for constructing optically active molecules. For example, chiral N,N'-dioxide-earth metal complexes can be used to generate optically active tetrahydroindolizines in situ via a diastereo- and enantioselective [3 + 2] cycloaddition between pyridinium ylides and enones. nih.gov This approach allows for the efficient transfer of stereochemistry to create complex, multi-stereocentered tetrahydroindolizine intermediates. nih.gov

Radical Addition/Cyclization Pathways

Radical-induced synthetic approaches have gained attention for the construction of heterocyclic compounds due to their high efficiency and atom economy. nih.gov These methods involve the generation of a radical species that undergoes an intramolecular cyclization onto an unsaturated moiety to form the heterocyclic ring system. researchgate.netrsc.org

The synthesis of indolizines and their derivatives via radical pathways often involves the cyclization of radical intermediates generated from precursors like 2-(pyridin-2-yl)acetate derivatives. nih.govrsc.org For instance, a novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides has been developed to provide straightforward access to structurally diverse indolizines. rsc.org The resulting indolizine core can then be subjected to reduction to yield the tetrahydroindolizine framework. The advantages of radical cyclizations include mild reaction conditions and tolerance of various functional groups. nih.govprinceton.edu

Green Chemistry Principles and Techniques in Tetrahydroindolizine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.orgcompoundchem.com These principles are increasingly being applied to the synthesis of complex molecules like tetrahydroindolizines. researchgate.net

Key green chemistry principles relevant to tetrahydroindolizine synthesis include: edu.krdnih.gov

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. paperpublications.org Tandem and multicomponent reactions are particularly effective in this regard.

Catalysis: The use of catalytic reagents (as selective as possible) is superior to stoichiometric reagents. edu.krd Organocatalytic and metal-catalyzed routes reduce waste by using small amounts of a catalyst that can be recycled and reused. paperpublications.org

Use of Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances like solvents or making them innocuous. nih.gov Research into solvent-free reactions or the use of greener solvents like water, ethanol (B145695), or ionic liquids is ongoing. paperpublications.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy requirements. compoundchem.com The development of highly active catalysts can help lower the energy barrier of reactions.

By incorporating these principles, chemists can develop more sustainable and environmentally benign routes to this compound and its analogues.

Microwave-Assisted Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. jmest.org These advantages include rapid heating, increased reaction rates, higher yields, and often, improved product purity. jmest.org The application of microwave irradiation in the synthesis of indolizine derivatives has been well-documented, providing a greener and more efficient alternative to traditional synthetic protocols. tandfonline.comrsmraiganj.in

One notable approach involves the cyclization of N-(ethoxycarbonylmethyl)enaminones. For instance, the synthesis of ethyl 2-aryl-5,6,7,8-tetrahydroindolizine-3-carboxylates has been achieved through the microwave-assisted cyclization of (E)-ethyl 2-[2-(2-oxo-2-arylethylidene)piperidin-1-yl]acetates. beilstein-journals.org While reactions in nonpolar solvents were unsuccessful, the use of ethanol as a solvent under microwave irradiation led to the formation of the desired tetrahydroindolizine core, albeit requiring longer reaction times compared to related dihydropyrrolizine syntheses. beilstein-journals.org

The 1,3-dipolar cycloaddition reaction, a key method for constructing five-membered heterocyclic rings, can also be significantly accelerated by microwave irradiation. frontiersin.orgresearchgate.netchempap.org This technique has been applied to the synthesis of various heterocyclic systems, and its principles are applicable to the formation of the pyrrole ring in the tetrahydroindolizine scaffold. The use of microwaves in these reactions often leads to a dramatic reduction in reaction time, from hours to minutes, with appreciable yields. chempap.org

Research has demonstrated the versatility of microwave-assisted synthesis for a range of heterocyclic compounds, including tetrahydropyrimidine (B8763341) and trazodone (B27368) derivatives, showcasing the broad applicability of this technology. foliamedica.bgmdpi.comsemanticscholar.org These studies highlight the potential for optimizing the synthesis of this compound by reducing reaction times and improving yields. nih.gov

| Reactant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (E)-ethyl 2-[2-(2-oxo-2-phenylethylidene)piperidin-1-yl]acetate | Ethanol, Microwave | Ethyl 2-phenyl-5,6,7,8-tetrahydroindolizine-3-carboxylate | Not specified | beilstein-journals.org |

Solvent-Free Methods

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce or eliminate the use of volatile organic compounds that pose environmental and health risks. researchgate.netresearchgate.net These reactions are often facilitated by grinding, milling, or microwave irradiation in the absence of a solvent. jmest.orgresearchgate.net

The synthesis of the pyrrole core, a fundamental component of the indolizine ring system, has been successfully achieved under solvent-free conditions. researchgate.netorganic-chemistry.orgsemanticscholar.org For example, the reaction of 1,4-dicarbonyl compounds with primary amines can be performed without a solvent to yield pyrrole derivatives. semanticscholar.org Similarly, multicomponent reactions for the synthesis of substituted pyrroles have been developed under solvent-free conditions, offering high atom economy and environmental benefits. organic-chemistry.org

Microwave irradiation is frequently combined with solvent-free conditions to further enhance reaction efficiency. jmest.org The synthesis of various heterocyclic compounds, including octahydroquinazolinones and pyrimidine (B1678525) derivatives, has been reported using solvent-free microwave-assisted methods, demonstrating the broad applicability of this approach. researchgate.netmdpi.comorientjchem.org These methodologies provide a promising avenue for the environmentally benign synthesis of this compound and its analogues.

| Reactants | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Dimedone, Thio urea, Aromatic aldehydes | Grindstone, Catalyst-free | Octahydroquinazolinone | Not specified | orientjchem.org |

| Aldehydes, 1,2-benzenediamine | Ultrasound, GO-based catalyst | Benzimidazoles | Good | ijsssr.com |

| 2-halopyridine, Hydrazine | Microwave, DMF | 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one intermediate | 14 | mdpi.com |

Sonication Techniques

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. ijsssr.combohrium.com This technique is known to enhance reaction rates, improve yields, and enable the synthesis of compounds under milder conditions. researchgate.netnih.gov The chemical effects of ultrasound arise from acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. nih.gov

The application of sonication has proven beneficial in the synthesis of a wide range of heterocyclic compounds. ijsssr.combohrium.comresearchgate.nettandfonline.com Ultrasound irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product purity. nih.gov For instance, the synthesis of indolines and indole-appended heterocycles has been successfully achieved using ultrasound-mediated methods. nih.govresearchgate.net These reactions often proceed in higher yields and with simpler workup procedures compared to conventional methods. nih.gov

While specific examples of the sonochemical synthesis of this compound are not extensively reported, the general success of this technique for other nitrogen-containing heterocycles suggests its potential applicability. researchgate.netnih.gov The principles of sono-Fenton processes and radical cascade reactions under ultrasonic irradiation, which have been used for indoline synthesis, could potentially be adapted for the construction of the tetrahydroindolizine skeleton. nih.gov

| Reactants | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(((N-aryl)amino)methyl)acrylates, Formamides | Ultrasound, FeSO4·7H2O | Functionalized Indolines | Up to 99 | nih.gov |

| Indole (B1671886), Aldehydes/Ketones | Ultrasound, Alum, Solvent-free | Bis(indolyl)methanes | Not specified | researchgate.net |

| Aldehydes, Malononitrile, Phenol/Naphthol derivatives | Ultrasound | 2-amino-2-chromenes | Not specified | researchgate.net |

Reaction Mechanisms in Tetrahydroindolizine Synthesis and Transformation

Mechanistic Pathways of Key Cyclization Reactions

Thermal Cyclization Kinetics and Substituent Effects

Thermal cyclization reactions represent a direct method for ring formation, often proceeding through pericyclic or radical pathways. While specific kinetic data for the thermal cyclization leading directly to Methyl 5,6,7,8-tetrahydroindolizine-2-carboxylate is not extensively documented, general principles can be inferred from related systems. For instance, thermally induced, metal-free 5-endo-dig cyclization of amino propargylic alcohols is a known method to produce 4,5,6,7-tetrahydroindole intermediates, which are precursors to the indolizine (B1195054) core. nih.gov

The kinetics of such reactions are governed by the Arrhenius equation, where the reaction rate is dependent on temperature and the activation energy of the cyclization step. researchgate.net The distribution of products in thermal cyclizations can be under either kinetic or thermodynamic control, which can sometimes be influenced by the reaction conditions, such as the use of flash vacuum pyrolysis versus solution-phase heating. researchgate.net

Substituent effects play a critical role in directing the course of these reactions. The nature of substituents on the reacting moieties can influence the electronic and steric environment of the transition state, thereby affecting the reaction rate and the distribution of cyclized products. nih.govrsc.org For example, in the iodine-catalyzed thermal cyclization of certain dienyl isocyanates, substituents on the phenyl rings were found to be crucial to the product distribution. nih.gov In the context of this compound, the electron-withdrawing nature of the methyl carboxylate group would be expected to influence the electron density of the reacting system, thereby impacting the kinetics of a potential thermal cyclization pathway.

Role of Intermediates in Cycloaddition Reactions (e.g., Pyridinium (B92312) Ylides, Ammonium Enolates)

1,3-Dipolar cycloaddition is a powerful and widely employed strategy for synthesizing the tetrahydroindolizine skeleton. This reaction class relies on the in situ generation of highly reactive intermediates, most notably pyridinium ylides.

Pyridinium Ylides: These intermediates are versatile 1,3-dipoles that readily react with various dipolarophiles (such as alkenes) in a [3+2] cycloaddition to furnish the five-membered ring of the tetrahydroindolizine system. researchgate.netrsc.org Pyridinium ylides are typically generated in situ from pyridinium salts or through the reaction of pyridines with metal carbenes, which are themselves formed from diazo compounds in the presence of a metal catalyst. researchgate.netnih.gov

The general mechanism proceeds as follows:

Ylide Formation: A pyridine (B92270) derivative reacts with a carbene (often generated from a diazoacetate and a metal catalyst like iron or copper) to form the pyridinium ylide. researchgate.netnih.gov

Cycloaddition: The generated ylide undergoes a [3+2] cycloaddition with an alkene.

Stereochemistry: The reaction can proceed via a stepwise mechanism. This involves a 1,4-addition of the pyridinium ylide to an electrophilic alkene, forming a transient intermediate, followed by a cyclization step. researchgate.net This stepwise nature can explain the observed diastereoselectivity, as dipole-dipole repulsions in the transition state are minimized. researchgate.net

The stability and reactivity of the pyridinium ylide are influenced by substituents. Electron-withdrawing groups, such as a phenylcarbonyl (COPh) group on the ylidic carbon, can stabilize the ylide, facilitating its reaction with dipolarophiles. researchgate.netresearchgate.net

Catalytic Mechanisms in Metal-Mediated Transformations

Transition metal catalysis provides efficient and selective methods for both the synthesis and functionalization of the tetrahydroindolizine core. Palladium, iron, and rhodium catalysts are particularly prominent, each operating through distinct mechanistic cycles.

Palladium-Mediated C-N Coupling Mechanisms

Palladium-catalyzed reactions are instrumental in forming carbon-nitrogen bonds, a key step in many synthetic routes to N-heterocycles. The Buchwald-Hartwig amination is a classic example of such a transformation. While not always used to form the core ring system directly, it is crucial for creating precursors or functionalizing the indolizine scaffold.

A more direct application is the palladium-catalyzed cross-coupling/cycloisomerization cascade. rsc.org A proposed mechanism for the synthesis of functionalized indolizines involves:

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with a starting material, for example, a 3-(2-pyridyl) propargyl carbonate.

Coupling/Transmetalation: The resulting Pd(II) species reacts with an organoboronic acid (in a Suzuki-type coupling) to form an allenyl pyridine intermediate. rsc.org

Cyclization: The allenyl pyridine intermediate then undergoes cyclization to form the indolizine ring.

Reductive Elimination: The cycle is completed by reductive elimination, which regenerates the active Pd(0) catalyst. nobelprize.org

Another innovative palladium-catalyzed approach involves the carbonylative formation of a mesoionic pyridine-based 1,3-dipole from a 2-bromopyridine, an imine, and carbon monoxide. nih.govscispace.com This highly reactive intermediate then undergoes a spontaneous cycloaddition with an alkyne to yield the indolizine product. nih.govscispace.com

Iron-Catalyzed Asymmetric Cycloaddition Mechanisms

Iron complexes are cost-effective and environmentally benign catalysts for various organic transformations, including the synthesis of tetrahydroindolizines. nih.gov Iron(III) catalysts are particularly effective in multicomponent cycloaddition reactions that proceed via pyridinium ylide intermediates. researchgate.net

The mechanism for the iron-catalyzed reaction is as follows:

An Fe(III) catalyst reacts with a diazo compound (e.g., a diazoacetate) to form an iron carbene intermediate.

The iron carbene is then trapped by a pyridine to generate the key pyridinium ylide in situ.

This ylide subsequently reacts with an electrophilic alkene in a [3+2] cycloaddition to yield the tetrahydroindolizine product with high diastereoselectivity. researchgate.netnih.gov

For asymmetric synthesis, a bimetallic relay catalysis system has been developed. researchgate.net This system employs an achiral iron(III) catalyst, such as Fe(TPP)Cl, to generate the pyridinium ylide. A second, chiral catalyst, typically a chiral N,N'-dioxide-scandium(III) complex, then coordinates with the reactants to control the stereochemistry of the cycloaddition step, leading to high enantioselectivity. researchgate.net

Rhodium-Catalyzed Tandem Processes

Rhodium catalysts are exceptionally versatile, enabling powerful tandem or domino reactions where multiple bond-forming events occur in a single pot. One such process is the regioselective hydroformylation/intramolecular cyclization sequence for the synthesis of the indolizine nucleus. nih.gov

A plausible mechanism for this domino reaction involves several stages:

Hydroformylation: A rhodium complex, such as Rh₄(CO)₁₂, catalyzes the hydroformylation of an olefinic precursor (e.g., (R)-3-(pyrrol-1-yl)hex-1-ene). nih.govnih.gov This step introduces an aldehyde functional group. The regioselectivity, which is key to forming the desired linear aldehyde, is controlled by the stereospecific interconversion of isomeric rhodium-alkyl intermediates. nih.gov

Intramolecular Cyclization: The newly formed aldehyde undergoes an intramolecular cyclization with the pyrrole (B145914) nucleus.

Dehydration & Hydrogenation: The cyclized intermediate then dehydrates and is subsequently hydrogenated in situ to yield the final 5,6,7,8-tetrahydroindolizine (B83744) product. nih.gov

These tandem processes are highly efficient, constructing complex molecular architectures from simple starting materials in a single, resource-effective operation. nih.gov

| Reaction Type | Catalyst/Conditions | Key Intermediate | Mechanistic Feature |

| [3+2] Cycloaddition | Fe(III) or Cu(I) complexes, Diazo compounds | Pyridinium Ylide | Metal-catalyzed in situ generation of a 1,3-dipole followed by cycloaddition. researchgate.netnih.gov |

| Asymmetric [3+2] Cycloaddition | Achiral Fe(III) + Chiral Sc(III) complex | Pyridinium Ylide | Bimetallic relay catalysis for enantiocontrol. researchgate.net |

| Cross-Coupling/Cycloisomerization | Pd(0) catalyst, Organoboronic acid | Allenyl Pyridine | Tandem Suzuki coupling followed by intramolecular cyclization. rsc.org |

| Tandem Hydroformylation/Cyclization | Rh₄(CO)₁₂ catalyst, CO/H₂ | Rhodium-alkyl species | Domino reaction combining hydroformylation, cyclization, and hydrogenation. nih.gov |

Stereochemical Control and Diastereoselectivity in Tetrahydroindolizine Formation

The spatial arrangement of atoms is a crucial factor in determining the biological activity of molecules. Consequently, controlling the stereochemistry during the synthesis of tetrahydroindolizines is of paramount importance. This subsection explores the origins of diastereoselectivity in hydrogenation reactions and the mechanisms of enantioselective catalysis.

The heterogeneous hydrogenation of indolizine derivatives to their tetrahydroindolizine counterparts can proceed with high diastereoselectivity. A study on a polysubstituted indolizine revealed that hydrogenation over a rhodium on alumina (B75360) (Rh/Al₂O₃) catalyst yielded a trans ketone and a cis alcohol with high diastereoselectivity. nih.govnih.gov Theoretical calculations, including ab initio and Density Functional Theory (DFT), were employed to understand the unusual preference for the trans product. nih.govnih.govacs.org

The proposed origin of this diastereoselectivity lies in a keto-enol tautomerism that is under kinetic control. nih.govnih.gov The indolizine substrate can exist in equilibrium with its enol form. The stereochemical outcome of the hydrogenation is then determined by the facial selectivity of the hydrogen addition to the enol intermediate from the catalyst surface. The presence of bulky substituents on the indolizine ring directs the approach of the substrate to the catalyst, favoring the formation of one diastereomer over the other. nih.gov

| Catalyst | Substrate | Major Product(s) | Diastereoselectivity | Proposed Origin |

| Rh/Al₂O₃ | Polysubstituted indolizine | trans-ketone and cis-alcohol | High | Keto-enol tautomerism under kinetic control |

Achieving enantiocontrol in the synthesis of tetrahydroindolizines is a significant challenge that has been addressed through various catalytic strategies. These methods introduce chirality by employing chiral catalysts that create a chiral environment, influencing the stereochemical outcome of the reaction.

One successful approach involves the use of isothiourea catalysts in a one-pot tandem sequential process. nih.govnih.gov This method facilitates an enantioselective Michael addition-lactonization, followed by in situ ring-opening and cyclization to afford highly functionalized tetrahydroindolizines with three stereocentres in high diastereomeric and enantiomeric ratios. nih.govnih.gov The proposed mechanism suggests that the isothiourea catalyst activates the 2-(pyrrol-1-yl)acetic acid to form a C(1)-ammonium enolate, which then undergoes the enantioselective Michael addition. nih.govrsc.org The subsequent cyclization of the pyrrole onto a pendant ketone is proposed to proceed through a chair-like transition state, where bulky substituents occupy pseudo-equatorial positions to minimize steric hindrance, thus dictating the stereochemistry of the final product. rsc.org

Another powerful strategy employs chiral N,N'-dioxide-earth metal complexes to catalyze the diastereo- and enantioselective [3 + 2] cycloaddition between pyridinium ylides and enones. nih.gov This method allows for the in situ generation of optically active tetrahydroindolizines. The stereochemical information from the four-stereocentered tetrahydroindolizine intermediates can then be efficiently transferred to subsequent products. nih.gov

Sequential catalysis combining a transition-metal catalyst, such as a ruthenium complex (Zhan catalyst-1B), with a chiral organocatalyst, like a chiral phosphoric acid, has also been developed. thieme-connect.com This dual catalytic system enables an olefin cross-metathesis followed by an asymmetric intramolecular Friedel–Crafts alkylation of N-tethered olefin pyrroles with conjugated enones. thieme-connect.com The chiral phosphoric acid is believed to protonate the intermediate, leading to the formation of a chiral ion pair that directs the enantioselective cyclization. The steric bulk of the 3,3'-substituents on the BINOL-derived phosphoric acid plays a crucial role in determining the enantioselectivity. thieme-connect.com

| Catalytic System | Reaction Type | Key Mechanistic Feature |

| Isothiourea | Michael addition-lactonization-cyclization | Formation of a C(1)-ammonium enolate and a chair-like transition state in the cyclization step. nih.govrsc.org |

| Chiral N,N'-dioxide-earth metal complexes | [3 + 2] Cycloaddition | In situ generation of optically active tetrahydroindolizines. nih.gov |

| Ruthenium complex and Chiral Phosphoric Acid | Olefin cross-metathesis / Asymmetric Friedel-Crafts | Formation of a chiral ion pair that directs the enantioselective cyclization. thieme-connect.com |

Proposed Mechanisms for Novel Annulation and Transformation Reactions

Annulation reactions provide efficient pathways to construct the bicyclic tetrahydroindolizine core. A single-step synthesis has been developed involving the annulation of 2-formylpiperidine hydrochloride and 1,3-dicarbonyl compounds. nih.gov This reaction proceeds in the presence of pyrrolidine (B122466) and molecular sieves, accommodating a variety of β-ketoesters, ketones, and amides to yield the desired 5,6,7,8-tetrahydroindolizines. nih.gov

The mechanism for the [3+2]-annulation involving nitroalkenes is proposed to be a stepwise process rather than a concerted one. chim.it The reaction rate's dependence on the electronic nature of the aryl groups in the nitroalkenes is consistent with a Michael addition being the rate-determining step. chim.it The initial adduct, a partially saturated heterocycle, is a key intermediate that can undergo further transformations to yield aromatic heterocycles. chim.it

Transformations of pre-formed tetrahydroindolizine intermediates can lead to a diverse library of N-heterocyclic scaffolds. For instance, sequential transformations involving rearomatic oxidation and a light-activated aza-Norrish Type II rearrangement can convert tetrahydroindolizine intermediates into 3-arylindolizine derivatives and dicarbofunctionalized 1,5-dicarbonyl compounds. nih.gov

Photooxygenation Reaction Modes and Mechanisms

Photooxygenation reactions, which involve the light-induced reaction of a substance with molecular oxygen, can lead to diverse transformations of the indolizine core. These reactions are typically initiated by a photosensitizer that, upon light absorption, transfers energy to ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). wikipedia.orgchemrxiv.org

The photooxygenation of substituted indolizines can proceed via different mechanisms depending on the solvent and the substitution pattern on the ring. nih.gov In methanol (B129727), the reaction is proposed to proceed through a singlet oxygen mechanism, forming a peroxidic zwitterion intermediate. This intermediate can then be trapped by the methanol solvent, leading to C3-N bond cleavage and opening of the pyrrole ring. nih.gov

In a less nucleophilic solvent like acetonitrile, the reaction is suggested to follow a different pathway involving the formation of a dioxetane intermediate across the C2-C3 bond of the indolizine. nih.gov Homolytic cleavage of the O-O bond in the dioxetane can then lead to different rearranged products. nih.gov

For indolizine derivatives that are unreactive towards singlet oxygen, photooxygenation can be achieved under electron transfer conditions using a sensitizer (B1316253) like 9,10-dicyanoanthracene (B74266) (DCA). nih.gov This process involves the formation of an indolizine cation radical, which then combines with a superoxide (B77818) anion radical (or molecular oxygen) to yield oxidized products. nih.gov

| Condition | Proposed Intermediate | Consequence |

| Methanol Solvent | Peroxidic zwitterion | C3-N bond cleavage and pyrrole ring opening. nih.gov |

| Acetonitrile Solvent | Dioxetane | O-O bond homolysis leading to rearranged products. nih.gov |

| Electron Transfer (with DCA) | Indolizine cation radical | Combination with superoxide to form oxidized products. nih.gov |

Chemical Transformations and Reactivity of Methyl 5,6,7,8 Tetrahydroindolizine 2 Carboxylate and Its Derivatives

Functional Group Modifications on the Carboxylate Moiety

The ester functional group at the C-2 position is a versatile handle for the synthesis of a variety of derivatives through common transformations such as hydrolysis, amidation, and reduction.

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. For instance, base-catalyzed hydrolysis of methyl indolizine-2-carboxylate using sodium hydroxide in a methanol-water mixture yields indolizine-2-carboxylic acid in high yield. semanticscholar.org This transformation is a critical step for subsequent functionalization, such as amidation. semanticscholar.orgresearchgate.net

Amidation: The resulting 5,6,7,8-tetrahydroindolizine-2-carboxylic acid can be converted into a wide range of amides by coupling with various primary or secondary amines. This reaction is typically facilitated by a coupling agent. Propylphosphonic acid anhydride (B1165640) has been demonstrated as an effective coupling agent for the synthesis of indolizine-2-carboxamido derivatives from indolizine-2-carboxylic acid and its analogues. semanticscholar.org Alternatively, coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used for the direct amidation of carboxylate salts with amines, a method that is particularly useful if the free carboxylic acid is unstable. nih.govorganic-chemistry.org

Reduction: The ester group can be reduced to a primary alcohol, 2-(hydroxymethyl)-5,6,7,8-tetrahydroindolizine. This transformation requires a strong reducing agent due to the relative stability of the ester functionality. Lithium aluminum hydride (LiAlH₄) is a standard reagent for the reduction of esters and carboxylic acids to primary alcohols. masterorganicchemistry.comstackexchange.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to neutralize the reaction and protonate the resulting alkoxide. libretexts.orgmasterorganicchemistry.com

| Transformation | Reactant | Typical Reagents | Product |

|---|---|---|---|

| Hydrolysis | Methyl 5,6,7,8-tetrahydroindolizine-2-carboxylate | NaOH, H₂O/MeOH | 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid |

| Amidation | 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid | Amine (R-NH₂), Coupling Agent (e.g., T3P®, HBTU) | 5,6,7,8-Tetrahydroindolizine-2-carboxamide |

| Reduction | This compound | 1. LiAlH₄ in THF; 2. H₃O⁺ workup | (5,6,7,8-Tetrahydroindolizin-2-yl)methanol |

Transformations on the Tetrahydroindolizine Ring System

The bicyclic core of the molecule offers sites for reactivity on both the saturated piperidine (B6355638) ring and the aromatic pyrrole (B145914) ring.

The saturation level of the six-membered ring can be altered through hydrogenation and dehydrogenation reactions, providing access to either the fully aromatic indolizine (B1195054) or other reduced analogues.

Dehydrogenation: The tetrahydroindolizine ring can be aromatized to the corresponding indolizine derivative. This oxidative dehydrogenation is a common strategy to create fully aromatic heterocyclic systems. nih.gov Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or catalytic systems like palladium on carbon (Pd/C) in the presence of a hydrogen acceptor are effective for this transformation. researchgate.net For the related tetrahydroquinoline system, catalytic methods using cobalt or o-quinones with air as the oxidant have also been developed for efficient dehydrogenation under mild conditions. organic-chemistry.org

Hydrogenation: Conversely, the pyrrole ring of an indolizine-2-carboxylate can be selectively reduced under catalytic hydrogenation conditions. For example, catalytic hydrogenation of N-acylindole-2-carboxylates over palladium on carbon (Pd/C) leads to the corresponding indoline (B122111) derivatives. clockss.org This suggests that under appropriate conditions, the pyrrole moiety of the tetrahydroindolizine system could be further reduced, although this would disrupt the aromaticity of the five-membered ring.

Oxidation can occur on either the pyrrole or the saturated piperidine portion of the ring system. The electron-rich pyrrole ring is susceptible to oxidative cleavage, while the C-H bonds of the saturated ring can be functionalized.

Photooxygenation of indolizine derivatives in the presence of a sensitizer (B1316253) like rose bengal or methylene (B1212753) blue proceeds via a singlet oxygen mechanism. acs.org Depending on the solvent, this can lead to peroxidic intermediates that result in the cleavage of the C3-N bond and opening of the pyrrole ring. acs.org For the saturated portion of the ring, oxidation of C-H bonds can be achieved using strong oxidants. For instance, nickel complexes in combination with meta-chloroperoxybenzoic acid (m-CPBA) are known to catalyze the oxidation of alkanes to alcohols and ketones, providing a potential route for the functionalization of the 5, 6, 7, or 8-positions of the tetrahydroindolizine ring. mdpi.comsemanticscholar.org

The pyrrole ring of the indolizine system is electron-rich and readily undergoes electrophilic aromatic substitution, with a strong preference for substitution at the C-1 and C-3 positions. chim.it

Acylation and Formylation: Friedel-Crafts acylation is a powerful method to introduce acyl groups onto the pyrrole ring. youtube.com A particularly important variant is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (typically generated from phosphorus oxychloride and a formamide like DMF) to introduce a formyl group. tcichemicals.comwikipedia.org This reaction is highly effective for electron-rich aromatic compounds and provides a direct route to aldehydes, which are valuable synthetic intermediates. tcichemicals.com The existence of Methyl 1-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate demonstrates the feasibility of this reaction on the target scaffold. cymitquimica.com

Alkylation: Friedel-Crafts alkylation allows for the introduction of alkyl groups onto the pyrrole ring. nih.govnih.gov This reaction typically employs an alkyl halide and a Lewis acid catalyst. However, care must be taken as polyalkylation can be a significant side reaction with highly activated substrates like indoles and indolizines. nih.gov The choice of catalyst and reaction conditions is crucial to control the selectivity of the alkylation.

| Reaction Type | Position(s) | Typical Reagents | Product Type |

|---|---|---|---|

| Dehydrogenation | Piperidine Ring | DDQ or Pd/C | Aromatic Indolizine |

| Photooxygenation | Pyrrole Ring | ¹O₂ (Sensitizer + hν) | Ring-opened products |

| Vilsmeier-Haack Formylation | C-1 or C-3 | POCl₃, DMF | Formyl-substituted derivative |

| Friedel-Crafts Alkylation | C-1 or C-3 | Alkyl halide, Lewis Acid | Alkyl-substituted derivative |

Ring-Opening and Rearrangement Reactions

Under specific conditions, the heterocyclic framework of the indolizine system can undergo cleavage or rearrangement, leading to novel molecular scaffolds.

The aromatic pyrrole ring, while generally stable, can be opened under oxidative conditions. Research has shown that 3-acylindolizines undergo oxidative ring-opening mediated by singlet oxygen. nih.gov This process, which can be triggered by red light in the presence of a photosensitizer, leads to the formation of β-pyridylacrylic acids. The proposed mechanism involves the cleavage of the indolizine ring followed by the nucleophilic addition of water or an amine. nih.gov A similar photooxygenation of other substituted indolizines has been shown to proceed via a peroxidic intermediate that results in C3-N bond cleavage and subsequent pyrrole ring opening. acs.org Another approach involves a four-component reaction mediated by elemental sulfur, which can induce ring-opening of pyrroles through C-N bond cleavage. researchgate.net These reactions highlight a unique reactivity pathway for the indolizine core, transforming the bicyclic system into functionalized pyridine (B92270) derivatives.

Regioselectivity in Chemical Transformations and Derivatizations

The regioselectivity of chemical transformations involving this compound is predominantly governed by the electronic properties of the bicyclic system. The five-membered pyrrole-like ring is electron-rich and, therefore, more susceptible to electrophilic attack than the saturated six-membered ring. Within the pyrrole moiety, the presence of the electron-withdrawing methyl carboxylate group at the C-2 position significantly influences the position of further substitutions.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the ester group at the C-2 position acts as a deactivating group and a meta-director relative to its position on the five-membered ring. This directing effect is a consequence of the resonance stabilization of the intermediates formed during the reaction. The available positions for electrophilic attack on the pyrrole ring of the tetrahydroindolizine nucleus are C-1 and C-3.

Theoretical considerations and experimental evidence for related indolizine systems suggest that electrophilic substitution on 2-substituted indolizines preferentially occurs at the C-3 position. This is because the carbocation intermediate formed by attack at C-3 is more stable than the one formed by attack at C-1. The electron-withdrawing nature of the ester group at C-2 destabilizes the adjacent C-1 position for electrophilic attack.

Vilsmeier-Haack Formylation:

The Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring, is a classic example of electrophilic substitution. In the case of this compound, this reaction is expected to proceed with high regioselectivity at the C-3 position. This is supported by the existence of Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate, indicating that the formylation indeed occurs at this position uni.lu. The reaction involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF).

Friedel-Crafts Acylation:

Similarly, Friedel-Crafts acylation, which involves the introduction of an acyl group with an acyl halide or anhydride in the presence of a Lewis acid catalyst, is anticipated to show the same regioselectivity. The acylium ion, the active electrophile in this reaction, will preferentially attack the C-3 position of the tetrahydroindolizine ring. This selectivity is driven by the same electronic factors that govern the Vilsmeier-Haack reaction, namely the directing effect of the C-2 ester group.

The table below illustrates the expected regioselectivity for typical electrophilic substitution reactions on this compound. The data presented is representative and based on established principles of reactivity for similar heterocyclic systems.

| Reaction | Reagents | Major Product | Minor Product |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate | Methyl 1-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Methyl 3-acetyl-5,6,7,8-tetrahydroindolizine-2-carboxylate | Methyl 1-acetyl-5,6,7,8-tetrahydroindolizine-2-carboxylate |

| Nitration | HNO₃, H₂SO₄ | Methyl 3-nitro-5,6,7,8-tetrahydroindolizine-2-carboxylate | Methyl 1-nitro-5,6,7,8-tetrahydroindolizine-2-carboxylate |

Derivatization Strategies for Tetrahydroindolizine Scaffolds

Synthesis of Substituted Tetrahydroindolizine Carboxylates (e.g., at C-1, C-3, C-8)

The pyrrole (B145914) ring within the tetrahydroindolizine system is electron-rich and thus amenable to electrophilic substitution. The primary sites for such substitutions are the C-1 and C-3 positions. The regioselectivity is often influenced by the nature of the electrophile and the steric hindrance imposed by existing substituents.

Substitution at C-3: The C-3 position is generally the most reactive site for electrophilic attack in N-substituted pyrroles, a category that includes the tetrahydroindolizine core. A prominent example of C-3 functionalization is the Vilsmeier-Haack formylation. In the total synthesis of the alkaloid polygonatine A, a related 6,7-dihydroindolizin-8(5H)-one core was successfully formylated at the C-3 position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). psu.edunih.gov This reaction introduces a versatile aldehyde group, which can be further elaborated. Subsequent reduction of this C-3 carbaldehyde yields the corresponding hydroxymethyl derivative, demonstrating a pathway to C-3 alkyl-substituted systems. psu.edunih.gov

Substitution at C-1 and C-8: While the C-3 position is electronically favored for substitution, functionalization at other positions like C-1 and C-8 can also be achieved, though specific examples on the Methyl 5,6,7,8-tetrahydroindolizine-2-carboxylate scaffold are less common in the literature. Achieving substitution at the less reactive C-1 position might require blocking the C-3 position or using specific directing groups. Substitution at the C-8 position, which is part of the saturated piperidine (B6355638) ring, typically requires different strategies than electrophilic aromatic substitution, such as metallation followed by reaction with an electrophile. For instance, lithiation or magnesiation of related 5,6,7,8-tetrahydroquinolines has been used to introduce a carboxylic ester at the C-8 position. A similar strategy could potentially be adapted for the tetrahydroindolizine system.

The table below summarizes common electrophilic substitution reactions applicable to the tetrahydroindolizine pyrrole ring.

| Position | Reaction Type | Reagents | Product Functional Group |

| C-3 | Vilsmeier-Haack Formylation | POCl₃, DMF | Aldehyde (-CHO) |

| C-3 | Friedel-Crafts Acylation | Acyl Halide, Lewis Acid | Ketone (-COR) |

| C-3 | Halogenation | N-Halosuccinimide (NBS, NCS) | Halogen (-Br, -Cl) |

| C-3 | Nitration | HNO₃ / Ac₂O | Nitro (-NO₂) |

Introduction of Diverse Functional Groups (e.g., Acyl, Alkyl, Aryl, Heteroaryl, Halogen, Nitro, Hydroxy, Amino)

Expanding the chemical diversity of the tetrahydroindolizine scaffold involves the introduction of a wide array of functional groups, which can serve as handles for further modification or as key pharmacophoric elements.

Acyl Groups: Friedel-Crafts acylation provides a direct route to introduce acyl functionalities, primarily at the C-3 position. This reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. The resulting ketones are valuable intermediates for synthesizing more complex molecules.

Alkyl and Aryl Groups: Aryl groups can be introduced onto the tetrahydroindolizine nucleus through modern cross-coupling reactions. Furthermore, a versatile method involves the asymmetric [3+2] cycloaddition between pyridinium (B92312) ylides and enones, which forms poly-substituted tetrahydroindolizines. These can then be converted through rearomatic oxidation to yield 3-arylindolizine derivatives. nih.gov

Halogens: Halogen atoms (Cl, Br, I) can be introduced onto the pyrrole ring via electrophilic halogenation using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. These halogenated derivatives are particularly useful as they can undergo further transformations, such as cross-coupling reactions, to introduce alkyl, aryl, or heteroaryl groups.

Nitro Groups: The introduction of a nitro group, typically at the C-3 position, can be achieved using nitrating agents such as nitric acid in acetic anhydride or trifluoroacetic anhydride. researchgate.net The nitro group is a strong electron-withdrawing group that deactivates the ring towards further electrophilic substitution but can be reduced to an amino group.

Hydroxy and Amino Groups: Hydroxymethyl groups can be installed at C-3 by the reduction of a C-3 formyl group, as seen in the synthesis of polygonatine A. psu.edu An amino group can be introduced by the reduction of a corresponding nitro-substituted tetrahydroindolizine. These functional groups provide sites for hydrogen bonding and can be crucial for biological activity.

The following table showcases methods for introducing various functional groups onto the tetrahydroindolizine core.

| Functional Group | Method | Typical Reagents/Reaction | Position(s) |

| Acyl | Friedel-Crafts Acylation | RCOCl, AlCl₃ | C-3 |

| Aryl | Oxidation of Adducts | Rearomatic Oxidation | C-3 |

| Halogen | Electrophilic Halogenation | NBS, NCS, I₂ | C-3, C-1 |

| Nitro | Nitration | HNO₃, Acetic Anhydride | C-3 |

| Hydroxymethyl | Reduction of Aldehyde | NaBH₄, LiAlH₄ | C-3 |

| Amino | Reduction of Nitro Group | H₂, Pd/C; SnCl₂ | C-3 |

Preparation of Fused Ring Systems Derived from Tetrahydroindolizines (e.g., Indolo-fused and Furano-fused Indolizinones, Pyrrolo[2,1-b]thiazoles)

The tetrahydroindolizine scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the cyclocondensation of appropriately functionalized tetrahydroindolizine derivatives.

One notable example is the synthesis of the pyrrolo[2,1-b]thiazole ring system. nih.govnih.gov This tricyclic scaffold is of significant interest in medicinal chemistry. General synthetic strategies involve the reaction of pyrrole derivatives with sulfur-containing reagents. For instance, substituted tetrahydropyrrolo[2,1-b]thiazol-5(6H)-ones have been synthesized from amino thiols and keto acids, indicating a pathway that constructs the thiazole (B1198619) ring onto a pre-existing pyrrolidine-containing structure. nih.gov While direct synthesis from this compound is not explicitly detailed, functional groups on the tetrahydroindolizine core could be elaborated to participate in such cyclization reactions to form the fused thiazole ring.

The construction of other fused systems, such as indolo-fused or furano-fused indolizinones, represents a plausible but less explored synthetic direction. Such syntheses would likely proceed via intramolecular cyclization of tetrahydroindolizine precursors bearing suitable functional groups at the C-1 or C-3 positions. For example, a C-3 substituted derivative with an ortho-functionalized aryl group could potentially undergo cyclization to form an indolo-fused system.

Stereoselective and Stereodivergent Synthesis of Polyfunctionalized Tetrahydroindolizine Architectures

The development of stereoselective methods to synthesize polyfunctionalized tetrahydroindolizines is crucial for accessing chiral molecules with defined three-dimensional structures, which is often a prerequisite for potent and selective biological activity.

An effective strategy employs isothiourea catalysis in a one-pot tandem sequential process. This method utilizes 2-(pyrrol-1-yl)acetic acid in an enantioselective Michael addition–lactonisation process with Michael acceptors like trifluoromethyl enones or α-keto-β,γ-unsaturated esters. The reaction proceeds through a transient intermediate that undergoes spontaneous cyclization, yielding highly functionalized tetrahydroindolizine derivatives. This approach allows for the creation of products with three stereocenters in high diastereomeric ratio (up to >95:5 dr) and excellent enantiomeric ratio (up to >99:1 er). nih.gov

Another powerful approach involves the diastereo- and enantioselective [3+2] cycloaddition between pyridinium ylides and enones. nih.gov The use of chiral N,N'-dioxide-earth metal complexes as catalysts enables the formation of optically active tetrahydroindolizines containing up to four stereogenic centers. These chiral intermediates can be further transformed into other complex structures, such as axially chiral 3-arylindolizines, effectively transferring the initial stereochemical information. nih.gov

These advanced catalytic methods provide efficient access to a wide range of structurally diverse and stereochemically complex tetrahydroindolizine architectures, which are valuable for drug discovery and development. The table below highlights key features of these stereoselective syntheses.

| Catalytic System | Key Reaction | Stereochemical Control | Resulting Scaffolds | Reference |

| Isothiourea (e.g., HyperBTM) | Michael Addition-Lactonisation-Cyclisation | High dr (>95:5) and er (>99:1) | Polyfunctionalized tetrahydroindolizines with 3 stereocenters | nih.gov |

| Chiral N,N'-Dioxide-Metal Complexes | [3+2] Cycloaddition | High diastereo- and enantioselectivity | Tetrahydroindolizines with 4 stereocenters | nih.gov |

Structural Elucidation and Stereochemical Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms, functional groups, and the electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, NOESY)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like Methyl 5,6,7,8-tetrahydroindolizine-2-carboxylate, one would expect to see distinct signals for the protons on the aromatic pyrrole (B145914) ring, the saturated six-membered ring, and the methyl ester group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be key to assigning each proton to its specific position in the molecule.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. For instance, the carbonyl carbon of the ester group would appear at a significantly downfield chemical shift compared to the sp³ hybridized carbons of the saturated ring.

While there is no fluorine in the parent compound, ¹⁹F NMR Spectroscopy would be a crucial technique for fluorinated derivatives. The ¹⁹F nucleus is highly sensitive, and its chemical shifts are very responsive to changes in the electronic environment, making it an excellent probe for structural and conformational analysis.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, typically within 5 Å. This is particularly useful for determining the relative stereochemistry of substituents on the saturated ring of the tetrahydroindolizine core.

Representative ¹H and ¹³C NMR Data for a Tetrahydroindolizine Derivative

| Assignment | ¹H NMR (δ, ppm, multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |

| H-1 | 6.81 (s) | 100.4 |

| H-3 | 7.77 (m) | 115.7 |

| H-5 | 7.82 (dd, J = 7.1, 1.0) | 125.2 |

| H-6 | 6.48 (td, J = 6.8, 1.1) | 112.1 |

| H-7 | 6.64 (ddd, J = 9.1, 6.5, 1.0) | 117.9 |

| H-8 | 7.32 (d, J = 9.1) | 120.2 |

| C-2 | - | 120.5 |

| C-9 | - | 132.7 |

| -OCH₃ | 3.70 (s) | 50.7 |

| C=O | - | 165.0 |

Data is hypothetical and based on known chemical shifts for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ester group (typically around 1700-1725 cm⁻¹), C-O stretching vibrations, C-H stretching vibrations for both sp² and sp³ hybridized carbons, and C=C and C-N stretching vibrations from the aromatic pyrrole ring.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | 1700 - 1725 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-N | Stretch | 1350 - 1250 |

| C-O | Stretch | 1250 - 1050 |

| sp² C-H | Stretch | 3100 - 3000 |

| sp³ C-H | Stretch | 3000 - 2850 |

Mass Spectrometry (LC-MS, HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In Liquid Chromatography-Mass Spectrometry (LC-MS) , the compound is first separated from a mixture by HPLC and then ionized and detected by the mass spectrometer. This technique is useful for confirming the molecular weight of the target compound and for analyzing its purity.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the compound. This is a crucial step in the characterization of a new molecule. For this compound (C₁₀H₁₃NO₂), the expected exact mass would be calculated and compared to the experimentally determined value.

Crystallographic Analysis

Single Crystal X-ray Diffraction for Absolute and Relative Configuration Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and stereochemistry. For a chiral molecule like a substituted tetrahydroindolizine, X-ray crystallography can be used to determine both the relative and absolute configuration of the stereocenters. The determination of the absolute configuration is often achieved by using anomalous dispersion effects.

Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC, Chiral Stationary Phase HPLC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating mixtures of isomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. A standard reversed-phase HPLC method would be developed to assess the purity of a synthesized batch of this compound.

If the molecule is chiral, the separation of its enantiomers is crucial. This is typically achieved using Chiral Stationary Phase HPLC (CSP-HPLC) . In this technique, the stationary phase of the HPLC column is modified with a chiral selector that interacts differently with the two enantiomers, leading to their separation. The development of a successful chiral separation method is a key step in the characterization of a chiral compound.

Computational Chemistry Approaches in Tetrahydroindolizine Research

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to compute the electronic structure and energy of molecules. These calculations provide fundamental information about molecular stability, geometry, and reactivity. For the tetrahydroindolizine scaffold, methods like Ab Initio and Density Functional Theory (DFT) are particularly valuable.

The 5,6,7,8-tetrahydroindolizine (B83744) ring system is not planar and can adopt several different conformations. Understanding the relative stability of these conformers is crucial as it can influence the molecule's reactivity and biological activity. Ab initio and DFT methods are powerful tools for performing conformational analysis. nih.govmdpi.comresearchgate.net

Ab Initio Methods: These calculations are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide accurate geometries and relative energies for different conformers. researchgate.net

Density Functional Theory (DFT): DFT is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.com Functionals such as B3LYP are commonly employed to study the conformational preferences of cyclic systems, offering a good balance between accuracy and computational cost. ms4sub.commontclair.edu

Studies on similar saturated heterocyclic systems demonstrate that the chair conformation is often the most stable, but twist and boat forms are also accessible. researchgate.netmontclair.edu For the tetrahydroindolizine ring, computational studies can elucidate the energy landscape connecting these conformers.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|

| Chair | 0.00 | -55.8 |

| Twist-Boat | +5.5 | +33.2 |

| Half-Chair | +10.5 | -15.1 |

Quantum chemical calculations are essential for mapping out the potential energy surface of a chemical reaction. This allows for the determination of reaction energetics (the energy difference between reactants and products) and the identification of transition states, which are the energy maxima along the minimum energy reaction pathway. ucsb.edu

The synthesis of the tetrahydroindolizine core often involves cyclization reactions. DFT calculations can be used to model these reaction pathways, calculate activation energies, and predict reaction rates. nih.gov Understanding the structure of the transition state is key to explaining the mechanism and stereochemical outcome of a reaction. fossee.in While traditionally computationally expensive, recent advances in machine learning are accelerating the prediction of transition state geometries. chemrxiv.orgmit.edu

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Activation Energy (Ea) | +22.5 | Energy barrier from reactants to transition state. |

| Reaction Energy (ΔE) | -15.0 | Overall energy change from reactants to products. |

Many reactions involved in the synthesis or functionalization of "Methyl 5,6,7,8-tetrahydroindolizine-2-carboxylate" can yield multiple regioisomers. For instance, electrophilic substitution on the pyrrole (B145914) ring can occur at different positions. Computational chemistry provides a powerful means to predict and rationalize the observed regioselectivity.